4-Bromo-10-(2-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
Key substituents include:
- 4-Bromo substituent: Enhances electrophilicity and may influence halogen bonding interactions.
- 6-Methoxy group: Contributes to solubility and hydrogen-bond acceptor capacity.
- 9-Methyl group: Modulates steric bulk and metabolic stability.
The compound’s tricyclic core (8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene) is stabilized by fused heteroatoms, a feature common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
4-bromo-10-(2-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O3/c1-18-9-13(11-7-10(19)8-15(24-2)16(11)25-18)21-17(23)22(18)14-6-4-3-5-12(14)20/h3-8,13H,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNHJECAJBCJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-10-(2-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure that includes multiple functional groups such as bromine and fluorine atoms, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19BrFN2O4 |
| Molecular Weight | 419.28 g/mol |
| CAS Number | 899353-73-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, potentially modulating their activity and affecting signal transduction pathways.
- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
Anticancer Properties
Recent research indicates that this compound shows promising anticancer activity:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell types (e.g., breast cancer cells) with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Animal Models : In vivo studies using rodent models of inflammation showed a reduction in inflammatory markers when treated with this compound.
Antiviral Activity
Preliminary studies suggest potential antiviral effects:
- Mechanism of Action : The compound may inhibit viral replication by targeting specific viral enzymes or host cell pathways essential for viral life cycles.
Case Studies
- Breast Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted the use of this compound in combination therapies for breast cancer, showing enhanced efficacy compared to standard treatments.
- Inflammation Model : Research conducted on a rat model indicated that administration of the compound significantly reduced paw edema in induced inflammation compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Moieties
Compound A : 10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one
- Key difference : Replacement of the 2-fluorophenyl group with a 2,5-difluorophenyl substituent.
- Impact: Increased electron-withdrawing effects due to additional fluorine. Enhanced lipophilicity (logP) compared to the mono-fluorinated analogue. Potential for altered binding affinity in fluorophilic environments (e.g., enzyme active sites).
Compound B : 4-Bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one
- Key difference : 4-Chlorophenyl replaces 2-fluorophenyl.
- Impact :
- Chlorine’s larger atomic radius increases steric hindrance.
- Higher lipophilicity compared to fluorine (Cl vs. F).
- Reduced electronegativity may weaken dipole interactions.
Core Structure Modifications
Compound C : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Key difference : Replacement of oxa-diaza tricyclic core with dithia-aza tetracyclic system.
- Impact :
- Sulfur atoms introduce polarizable bonds, altering electronic properties.
- Expanded ring system increases molecular weight and conformational flexibility.
Halogen and Functional Group Variations
Compound D : 13-Acetyl-9-methyl-4-bromo-10-phenyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene
- Key difference : Addition of acetyl group at position 13.
- Impact :
- Acetyl group enhances hydrogen-bond acceptor capacity.
- May improve metabolic stability but increase steric bulk.
Structural and Electronic Comparison Table
Research Implications and Limitations
- Structural Similarity Analysis : Graph-based comparison methods (e.g., Tanimoto coefficients) highlight shared tricyclic cores but divergent substituents .
- Synthetic Challenges : Bromine and fluorine incorporation requires precise halogenation protocols, as seen in related syntheses .
- Data Gaps: Limited experimental data (e.g., solubility, bioactivity) preclude definitive conclusions on functional differences.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
